molecular formula C3H9O3P B109138 Propylphosphonic acid CAS No. 4672-38-2

Propylphosphonic acid

Cat. No.: B109138
CAS No.: 4672-38-2
M. Wt: 124.08 g/mol
InChI Key: NSETWVJZUWGCKE-UHFFFAOYSA-N
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Description

Propylphosphonic acid, also known as PPA or Propanephosphonic Acid, is a compound that is highly susceptible to degradation by radical species . It has been used to investigate the inactivation of A. hydrophila by free radicals produced spontaneously in oxidizing iron-containing groundwaters . It is also an important marker of extremely toxic nerve agents .


Synthesis Analysis

This compound is used in the synthesis of various carboxylic acid derivatives including esters, azides, hydroxamates, thiohydroxamates, carbamates, and Weinreb amides . It also plays a role in a variety of organic functional group transformations .


Molecular Structure Analysis

The molecular formula of this compound is C3H9O3P . It has a molecular weight of 124.08 . The InChI code is InChI=1S/C3H9O3P/c1-2-3-7(4,5)6/h2-3H2,1H3,(H2,4,5,6) and the SMILES string is CCCP(O)(O)=O .


Chemical Reactions Analysis

This compound is a useful reagent for peptide synthesis reactions, where it activates the carboxylic acid partner for subsequent reaction with amines . It participates in the conversion of carboxylic acids and amides into nitriles, formation of Weinreb amides, ester synthesis, dehydrations, oxidation of alcohols, isonitrile synthesis, synthesis of alkenes from alcohols, and C-C coupling reactions .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 67-71 °C . It is soluble in water . The density of this compound is 1.3±0.1 g/cm^3 .

Scientific Research Applications

  • Coupling Agent in Organic Synthesis Propylphosphonic acid anhydride is a highly efficient coupling agent for various reactions in organic chemistry, including peptide synthesis. It is characterized by easy handling, low toxicity, and minimal isomerization in peptide coupling, making it advantageous for industrial-scale applications (Koch, Vedder, & Schaffer, 2009).

  • Synthesis of Antimalarial Compounds Alpha-halogenated analogues of 3-(acetylhydroxyamino)this compound have been synthesized and evaluated for their antimalarial potential. These analogues demonstrate higher potency against Plasmodium falciparum compared to reference compounds (Verbrugghen, Cos, Maes, & van Calenbergh, 2010).

  • Medicinal Chemistry Applications this compound anhydride is used as a coupling agent in synthesizing indolizine-2-carboxamido derivatives from indolizine-2-carboxylic acid. These compounds have potential medicinal applications (Sekgota et al., 2021).

  • Transformation of Aldehydes to Nitriles Propylphosphonic anhydride is effective for converting various aldehydes to nitriles, a process essential in organic synthesis and chemical manufacturing (Augustine et al., 2009).

  • Scalable Synthesis An optimized and scalable synthesis method for propylphosphonic anhydride has been developed, highlighting its practicality in large-scale chemical processes (Pizova & Bobál, 2015).

  • Preparation of Heterocyclic Compounds Propylphosphonic anhydride facilitates the efficient synthesis of benzothiazoles, benzoxazoles, and benzimidazoles, contributing to the rapid development of these important chemical structures (Wen et al., 2012).

  • Diversity in Heterocyclic Synthesis The compound is used in direct coupling of imines and carboxylic acids, creating diverse heterocycles, a crucial aspect of medicinal and organic chemistry (Unsworth, Coulthard, Kitsiou, & Taylor, 2014).

  • Polyamide Synthesis Propylphosphonic anhydride is utilized as an activating agent in the synthesis of polyamides from carboxylic acids and amines, indicating its role in polymer chemistry (Ueda & Honma, 1988).

  • Functionalization of Surfaces this compound's structural analogy with the phosphate moiety makes it useful for surface functionalization, medical imaging, and as a phosphoantigen in various research fields (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

  • Large-Scale Synthesis Applications Its properties as a coupling and dehydrating agent make this compound anhydride suitable for large-scale synthesis, especially in drug molecule production (Vishwanatha, Panguluri, Sureshbabu, & Basavaprabhu, 2013).

Mechanism of Action

Target of Action

Propylphosphonic acid, also known as Propanephosphonic acid anhydride or T3P, is primarily used as a reagent in peptide synthesis reactions . It activates the carboxylic acid partner for subsequent reaction with amines . This suggests that the primary targets of this compound are carboxylic acids present in peptide chains.

Mode of Action

This compound promotes amidation in the solution-phase through a biomimetic approach . This is similar to the activation of the carboxylic moiety catalyzed by ATP-grasp enzymes in metabolic pathways . The T3P induced coupling reaction was applied in this study to the solution-phase peptide synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in peptide synthesis. The compound acts as a catalyst, facilitating the formation of peptide bonds in a few minutes with high efficiency and no epimerization . This process generates water-soluble by-products, both using N-Boc or N-Fmoc amino acids .

Result of Action

The molecular effect of this compound’s action is the formation of peptide bonds, which are crucial for the creation of peptides and proteins . On a cellular level, this can lead to the synthesis of new proteins, potentially influencing a wide range of cellular functions and processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the solution can affect the compound’s reactivity. Additionally, the presence of other compounds in the solution can also impact the effectiveness of this compound in catalyzing peptide bond formation . .

Safety and Hazards

Propylphosphonic acid is classified as Skin Corr. 1B and Eye Dam. 1, which means it causes severe skin burns and eye damage . It is recommended to avoid breathing dust, wash face, hands and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .

Future Directions

Propylphosphonic acid has been used in the synthesis of substituted benzofurans as potent DNA gyraseB inhibitors of Mycobacterium tuberculosis . It has also been used to study the inactivation of Aeromonas hydrophila by free radicals, generated spontaneously in oxidizing Fe2±containing groundwaters .

Biochemical Analysis

Biochemical Properties

Propylphosphonic acid plays a crucial role in biochemical reactions. It has been used to generate free radicals, which are essential for various biochemical processes . The nature of these interactions involves the degradation of this compound by radical species .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to generate free radicals. These radicals can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules. It is involved in the generation of free radicals, which can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known to degrade, and this degradation process can influence its long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the generation of free radicals, a process that can influence various metabolic pathways

Properties

IUPAC Name

propylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O3P/c1-2-3-7(4,5)6/h2-3H2,1H3,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSETWVJZUWGCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871092
Record name Propylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4672-38-2
Record name Propylphosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4672-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylphosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does fosmidomycin, a propylphosphonic acid derivative, exert its antibacterial effect?

A1: Fosmidomycin, specifically 3-(N-formyl-N-hydroxyamido) this compound sodium salt, acts as a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate (DOXP) reductoisomerase []. This enzyme is crucial in the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway, responsible for isoprenoid biosynthesis. This pathway is vital for certain bacteria, including Plasmodium species, making it an attractive target for antibacterial drug development.

Q2: Can you elaborate on the role of this compound derivatives in studying the biodegradation of fosfomycin?

A2: Researchers synthesized various functionalized propylphosphonic acids, including (R)-1-hydroxy-2-oxothis compound and (1R,2R)-1,2-dihydroxy-3,3,3-trifluorothis compound, to investigate the C-P bond cleavage in the fosfomycin biodegradation pathway by Rhizobium huakuii PMY1 [, ]. By using 13C-labeled intermediates like 1-hydroxy-[1-(13)C(1)]acetone, they demonstrated the formation of labeled alanine, valine, and methionine in the cell hydrolysate, highlighting hydroxyacetone as a key intermediate in fosfomycin breakdown [].

Q3: How does 2-aminoethylphosphonate interact with the enzyme 2-aminoethylphosphonate:pyruvate aminotransferase?

A3: In Pseudomonas aeruginosa, the enzyme 2-aminoethylphosphonate:pyruvate aminotransferase utilizes 2-aminoethylphosphonate (ciliatine) as an amino donor [, ]. This enzyme catalyzes the transfer of the amino group from ciliatine to pyruvate, resulting in the formation of 2-phosphonoacetaldehyde and alanine. This transamination reaction constitutes the initial step in the metabolic pathway responsible for cleaving the C-P bond within ciliatine [, ]. Interestingly, studies indicate that methyl, ethyl, and propylphosphonic acids exhibit stronger competitive behavior towards ciliatine compared to their corresponding alpha-amino derivatives [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C3H9O3P, and its molecular weight is 124.08 g/mol.

Q5: Are there any spectroscopic data available for characterizing this compound and its derivatives?

A5: Numerous studies employ various spectroscopic techniques to characterize this compound and its derivatives. For instance, researchers used solid-state NMR spectroscopy to analyze hydrogen-bonding interactions in this compound-functionalized SBA-15 mesoporous silica []. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy were also instrumental in studying the extraction complexes of Sc(III) with alkylphosphonic acid monoalkyl esters, including this compound derivatives []. Additionally, electrospray tandem mass spectrometry was utilized to differentiate the P-propyl substituent in this compound derivatives from isothis compound, crucial for identifying chemical warfare agents and their degradation products [].

Q6: How stable are this compound self-assembled nanofibers (SANs) at high temperatures?

A6: Thermal analysis revealed that this compound SANs exhibit significantly enhanced thermal stability compared to the pure acid []. When isolated on Si3N4 or present on aluminum substrates, these nanofibers demonstrate a nearly fivefold increase in thermal stability, exceeding the melting points of pure alkylphosphonic acids, which typically range from 100°C to 120°C [].

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